molecular formula C7H8BrNO B1381394 (6-Bromo-2-methyl-pyridin-3-yl)-methanol CAS No. 1227576-36-4

(6-Bromo-2-methyl-pyridin-3-yl)-methanol

Cat. No. B1381394
M. Wt: 202.05 g/mol
InChI Key: DRECKCCTFHJNJX-UHFFFAOYSA-N
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Description

“(6-Bromo-2-methyl-pyridin-3-yl)-methanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is used in various chemical reactions and can be obtained from several suppliers .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-2-methyl-pyridin-3-yl)-methanol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 6th position and a methyl group at the 2nd position. The 3rd position of the ring is attached to a methanol group .


Physical And Chemical Properties Analysis

“(6-Bromo-2-methyl-pyridin-3-yl)-methanol” has a molecular weight of 202.05 . Other physical and chemical properties such as boiling point and density are not available in the search results.

Scientific Research Applications

  • Synthesis and Reactions : A study by Zav’yalova et al. (2009) explored the synthesis and reactions of related pyridine compounds, particularly focusing on bromination reactions in methanol or chloroform, which are crucial for developing various heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).

  • Catalytic Applications : Darbre et al. (2002) reported the synthesis of ligands related to (6-Bromo-2-methyl-pyridin-3-yl)-methanol and their zinc complexes, which showed promising results as catalysts in aldol reactions, mimicking the active site of zinc-dependent enzymes (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

  • Photochemical Behavior : Research by Jones and Phipps (1975) focused on the photochemical behavior of pyridinones, highlighting the potential of these compounds in developing photoreactive materials (Jones & Phipps, 1975).

  • Crystal Structure Analysis : Percino et al. (2005) conducted a study on the crystal structure of pyridine compounds, providing insights into their molecular and crystalline structures, which is essential for understanding their physical and chemical properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).

  • Intermediate Chemicals for Drugs and Agrochemicals : Müller et al. (1998) demonstrated the conversion of sugars to hydrophilic 3-pyridinols, indicating the role of such compounds as intermediates in the synthesis of drugs and agrochemicals (Müller, Diehl, & Lichtenthaler, 1998).

  • Catalytic Oligomerization of Ethylene : Kermagoret and Braunstein (2008) synthesized nickel complexes with (pyridin-2-yl)methanol and applied them in catalytic oligomerization of ethylene, highlighting the utility of these compounds in industrial chemical processes (Kermagoret & Braunstein, 2008).

properties

IUPAC Name

(6-bromo-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRECKCCTFHJNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-methyl-pyridin-3-yl)-methanol

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